1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane moieties
Preparation Methods
The synthesis of 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperazine derivative: This step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)piperazine.
Synthesis of the pyridazine derivative: The pyridazine ring is introduced by reacting the piperazine derivative with a suitable pyridazine precursor under controlled conditions.
Formation of the azepane ring: The final step involves the cyclization of the intermediate compound to form the azepane ring, resulting in the target compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:
4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound shares the piperazine and benzoyl moieties but lacks the pyridazine and azepane rings.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds contain the piperazine moiety but have different heterocyclic structures.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-6-8-19(9-7-18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODQQAAVSFXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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